molecular formula C35H36N4O8 B1147782 6-(Tetramethylrhodamine-5(6)-carboxamido)hexanoic acid succinimidyl ester CAS No. 527687-02-1

6-(Tetramethylrhodamine-5(6)-carboxamido)hexanoic acid succinimidyl ester

Cat. No.: B1147782
CAS No.: 527687-02-1
M. Wt: 640.69
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Tetramethylrhodamine-5(6)-carboxamido)hexanoic acid succinimidyl ester is a fluorescent dye commonly used in biochemical and molecular biology research. This compound is known for its bright orange-red fluorescence, making it an excellent marker for various applications, including protein and nucleic acid labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tetramethylrhodamine-5(6)-carboxamido)hexanoic acid succinimidyl ester involves the reaction of tetramethylrhodamine with hexanoic acid and succinimidyl ester. The process typically includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-(Tetramethylrhodamine-5(6)-carboxamido)hexanoic acid succinimidyl ester primarily undergoes substitution reactions. The succinimidyl ester group is highly reactive towards primary amines, making it suitable for conjugation with proteins and other biomolecules.

Common Reagents and Conditions

Major Products

The major products of these reactions are fluorescent conjugates, such as labeled proteins or nucleic acids, which can be used in various analytical and diagnostic applications.

Scientific Research Applications

6-(Tetramethylrhodamine-5(6)-carboxamido)hexanoic acid succinimidyl ester is widely used in scientific research due to its fluorescent properties. Some of its key applications include:

Mechanism of Action

The primary mechanism of action of 6-(Tetramethylrhodamine-5(6)-carboxamido)hexanoic acid succinimidyl ester involves its ability to form covalent bonds with primary amines. The succinimidyl ester group reacts with amine groups on proteins or other biomolecules, forming a stable amide bond. This covalent attachment allows the fluorescent dye to be permanently linked to the target molecule, enabling its detection and analysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Tetramethylrhodamine-5(6)-carboxamido)hexanoic acid succinimidyl ester is unique due to its specific reactivity towards primary amines, high fluorescence intensity, and stability. These properties make it particularly suitable for applications requiring precise and stable labeling of biomolecules.

Properties

IUPAC Name

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]carbamoyl]benzoate;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]carbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C35H36N4O8/c1-37(2)22-10-13-25-28(19-22)46-29-20-23(38(3)4)11-14-26(29)33(25)27-18-21(9-12-24(27)35(44)45)34(43)36-17-7-5-6-8-32(42)47-39-30(40)15-16-31(39)41;1-37(2)22-10-13-25-28(19-22)46-29-20-23(38(3)4)11-14-26(29)33(25)24-12-9-21(18-27(24)35(44)45)34(43)36-17-7-5-6-8-32(42)47-39-30(40)15-16-31(39)41/h2*9-14,18-20H,5-8,15-17H2,1-4H3,(H-,36,43,44,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKTYWIGRZIONT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCC(=O)ON5C(=O)CCC5=O)C(=O)[O-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCCCCC(=O)ON5C(=O)CCC5=O)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H72N8O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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